2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including dichloro, thiazole, and triazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials such as 2-aminothiazole with other reagents under controlled conditions.
Formation of the triazole ring: This involves cyclization reactions using hydrazine derivatives and other suitable reagents.
Coupling reactions: The final compound is formed by coupling the thiazole and triazole intermediates with a benzamide derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various therapeutic applications.
Uniqueness
2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H20Cl2N6O2S2 |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N6O2S2/c1-9(2)15(24-17(29)12-5-4-11(20)6-13(12)21)16-25-19(27-26-16)30-8-14(28)23-18-22-7-10(3)31-18/h4-7,9,15H,8H2,1-3H3,(H,24,29)(H,22,23,28)(H,25,26,27) |
InChI Key |
PIZQKOSQBSIESB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)CSC2=NNC(=N2)C(C(C)C)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2=NNC(=N2)C(C(C)C)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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